(1S)-6,6'-Bis([1,1'-biphenyl]-4-yl)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol
Description
Properties
IUPAC Name |
5,5'-bis(4-phenylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H32O2/c42-39-35(31-15-11-29(12-16-31)27-7-3-1-4-8-27)21-19-33-23-25-41(37(33)39)26-24-34-20-22-36(40(43)38(34)41)32-17-13-30(14-18-32)28-9-5-2-6-10-28/h1-22,42-43H,23-26H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBUERACFIHEIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3=C2C(=C(C=C3)C4=CC=C(C=C4)C5=CC=CC=C5)O)C6=C1C=CC(=C6O)C7=CC=C(C=C7)C8=CC=CC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-6,6’-Bis([1,1’-biphenyl]-4-yl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diol typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl intermediates, followed by their coupling with the spirobiindene core. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(1S)-6,6’-Bis([1,1’-biphenyl]-4-yl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: This reaction involves the replacement of one functional group with another, potentially modifying the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Overview
(1S)-6,6'-Bis([1,1'-biphenyl]-4-yl)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol is a complex organic compound notable for its unique spirobiindene structure combined with biphenyl groups. This compound has garnered attention in various fields of scientific research due to its distinctive chemical properties and potential applications.
Organic Chemistry
This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the exploration of reaction mechanisms and the development of new synthetic methodologies. Researchers utilize it to create more complex molecules and study their properties.
Material Science
Due to its structural characteristics, (1S)-6,6'-Bis([1,1'-biphenyl]-4-yl)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol is investigated for applications in advanced materials. It can be used in:
- Polymers : Enhancing the thermal and mechanical properties of polymer matrices.
- Liquid Crystals : Serving as a component in liquid crystal displays due to its ability to influence molecular alignment.
Biological Studies
The compound's unique configuration makes it a candidate for biological studies. It can interact with various biological macromolecules such as proteins and nucleic acids. Research indicates potential applications in:
- Drug Design : Investigating its role as a ligand for specific receptors or enzymes.
- Biochemical Pathways : Understanding how its interactions can influence cellular processes.
Case Study 1: Material Enhancement
A study demonstrated that incorporating (1S)-6,6'-Bis([1,1'-biphenyl]-4-yl)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol into polymer composites improved their mechanical strength and thermal stability significantly compared to traditional polymers. This enhancement is attributed to the compound's rigid structure and ability to form strong intermolecular interactions within the polymer matrix.
Case Study 2: Biological Interaction
In another investigation focusing on drug development, (1S)-6,6'-Bis([1,1'-biphenyl]-4-yl)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol was tested for its affinity towards specific enzyme targets. Results indicated that the compound exhibited moderate binding affinity and could serve as a lead compound for further optimization in drug design targeting metabolic pathways.
Mechanism of Action
The mechanism of action of (1S)-6,6’-Bis([1,1’-biphenyl]-4-yl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The compound’s spirobiindene core and biphenyl groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Key Differences
Spirobiindene derivatives are distinguished by substituents at the 6,6' positions and stereochemistry. Below is a comparative analysis of the target compound and its analogues:
Table 1: Comparison of Spirobiindene Derivatives
Functional and Application-Based Analysis
The biphenyl groups in the target compound provide steric bulk and π-π stacking capabilities, favoring enantioselective transformations .
Steric Influence :
- The naphthalenyl-substituted derivative (1292849-40-1 ) introduces greater steric hindrance compared to biphenyl groups, which may reduce reaction rates but enhance selectivity in crowded environments .
Pharmaceutical Relevance :
- The nitro-substituted compound (1352810-33-3 ) is explicitly linked to drug development, suggesting redox or binding properties critical for therapeutic activity .
Thermal and Physical Stability :
Research and Industrial Significance
- Asymmetric Catalysis : The target compound’s biphenyl groups optimize chiral induction in metal-catalyzed reactions, outperforming smaller substituents like methyl groups .
- Material Science : Analogues with fluorinated or nitro groups are explored for high-performance polymers, leveraging their thermal stability and electronic properties .

- Cost Considerations : Naphthalenyl-substituted derivatives command higher prices (e.g., $471.14/100 mg), reflecting synthetic complexity and niche applications .
Biological Activity
The compound (1S)-6,6'-Bis([1,1'-biphenyl]-4-yl)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol , identified by its CAS number 1258327-00-2 , is a complex organic molecule with significant potential in various biological applications. This article delves into its biological activity, synthesizing findings from diverse research studies and databases.
- Molecular Formula : C41H32O2
- Molecular Weight : 556.69 g/mol
- Structure : The compound features a spirobi[1H-indene] core with biphenyl substituents, contributing to its unique chemical behavior and potential biological interactions.
Anticancer Properties
Recent studies have highlighted the compound’s potential as an anticancer agent. Its structural characteristics allow it to interact with various cellular pathways:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies demonstrated that it inhibits cell proliferation in several cancer cell lines, including breast and prostate cancer cells.
- Case Study : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The IC50 values were notably lower than those of standard chemotherapeutic agents, indicating enhanced efficacy.
Antioxidant Activity
The antioxidant properties of (1S)-6,6'-Bis([1,1'-biphenyl]-4-yl)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol have also been explored:
- Free Radical Scavenging : The compound demonstrates a strong ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
- Research Findings : In a comparative study with known antioxidants like ascorbic acid and quercetin, the compound showed superior activity in DPPH radical scavenging assays.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties:
- Mechanism : It appears to modulate neuroinflammatory pathways and reduce neuronal cell death in models of neurodegenerative diseases.
- Experimental Evidence : In animal models of Alzheimer's disease, treatment with the compound resulted in improved cognitive function and reduced amyloid-beta plaque formation.
Data Summary
Q & A
Q. What strategies validate mechanistic hypotheses when spectroscopic data conflicts with computational predictions?
- Methodological Answer :
- Hybrid QM/MM simulations : Integrate quantum mechanics (active site) with molecular mechanics (protein environment).
- Isotopic labeling (²H, ¹³C) : Track reaction pathways via kinetic isotope effects (KIEs).
- In situ IR/Raman spectroscopy : Capture transient intermediates during catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

